![molecular formula C16H22N2O5 B565674 N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE CAS No. 870812-92-3](/img/structure/B565674.png)
N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine typically involves the protection of the amino group and the subsequent coupling of the protected amino acid with morpholine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine is primarily recognized for its role as an intermediate in the synthesis of various bioactive compounds. Its structural features facilitate the development of drugs targeting specific biological pathways.
Anticancer Agents
Research indicates that derivatives of this compound exhibit potential as anticancer agents. For instance, it has been utilized in the synthesis of compounds that regulate apoptosis, which is crucial for cancer treatment. The compound's ability to modify cellular mechanisms makes it a valuable tool in developing new cancer therapies .
Enzyme Inhibitors
The compound has been explored for its inhibitory effects on specific enzymes linked to metabolic diseases. For example, studies have shown that it can act as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is beneficial in managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .
Synthetic Applications
The synthetic versatility of this compound allows it to serve as a building block in organic synthesis.
Peptide Synthesis
This compound is often employed as a protecting group in peptide synthesis, particularly for amino acids that require stability during the formation of peptide bonds. Its benzyloxycarbonyl group provides protection against unwanted reactions while allowing for selective deprotection when needed .
Carbonate Formation
The compound can also participate in carbonate formation reactions, which are essential in creating stable intermediates for further chemical transformations. This application is particularly relevant in drug design where stability and reactivity are critical .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study demonstrated the efficacy of a derivative synthesized from this compound against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, supporting its potential use in cancer therapeutics .
Case Study 2: DPP-IV Inhibition
In another research project, compounds derived from this morpholine structure were evaluated for their DPP-IV inhibitory activity. The findings revealed a strong correlation between structural modifications and enhanced inhibitory potency, suggesting that this compound could lead to new diabetes treatments .
Wirkmechanismus
The mechanism by which N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine exerts its effects involves the inhibition of specific enzymes and pathways related to cell survival. The compound targets molecular pathways that regulate apoptosis, leading to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine
- N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]piperidine
- N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]pyrrolidine
Uniqueness
This compound is unique due to its specific structure, which includes a morpholine ring. This structure imparts distinct chemical and biological properties compared to similar compounds with different ring systems .
Biologische Aktivität
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine (CAS Number: 870812-92-3) is a bioactive compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₆H₂₂N₂O₅
- Molecular Weight : 322.36 g/mol
- CAS Number : 870812-92-3
The compound features a morpholine ring and an amino acid derivative, which contribute to its biological interactions.
This compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cancer proliferation and survival . The inhibition of these enzymes can lead to reduced cellular proliferation in malignant cells.
- Antitumor Activity : The compound has shown promise in vitro for its anti-tumor effects. It is believed that the compound's structural characteristics enable it to interfere with cellular mechanisms that promote tumor growth .
- Cellular Mechanisms : In studies involving cancer cells with multiple centrosomes, the compound induced a multipolar phenotype, leading to aberrant cell division and increased cell death . This effect underscores its potential as an anticancer agent.
Biological Activity Data Table
Activity | Effect | Reference |
---|---|---|
PI3-Kinase Inhibition | Reduces tumor cell proliferation | |
Induction of Multipolarity | Promotes cell death in cancer cells | |
Stability in Plasma | Half-life of 215 min |
Case Studies
- Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to induce multipolarity in centrosome-amplified cancer cells. The results demonstrated a significant increase in multipolarity (21%) when treated with the compound, indicating its potential as an anticancer therapeutic .
- Pharmacokinetics : The pharmacokinetic profile showed that the compound has a substantial half-life, which may enhance its therapeutic efficacy by allowing sustained action within the biological system .
Eigenschaften
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-4-morpholin-4-yl-4-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c19-11-14(10-15(20)18-6-8-22-9-7-18)17-16(21)23-12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,17,21)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTZZPLJUOWYCH-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C[C@H](CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.